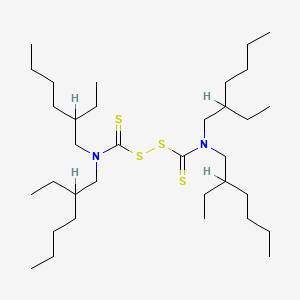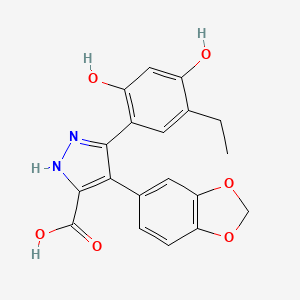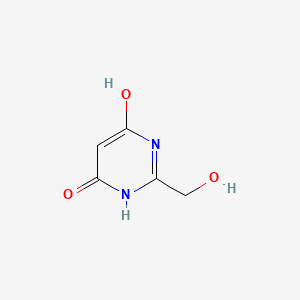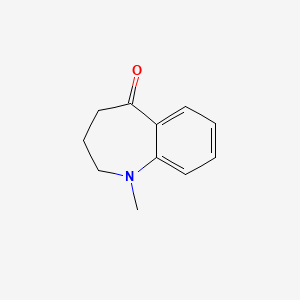
2,5-Diacetylfuran
概要
説明
2,5-Diacetylfuran is a chemical compound that is being considered as a next-generation biofuel . It is derived from waste biomass and has an energy content comparable to that of gasoline .
Synthesis Analysis
The synthesis of 2,5-Diacetylfuran involves various catalytic systems that convert carbohydrates to 2,5-diformylfuran (DFF), which are essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates . An efficient catalytic system consisting of Br−, disulfide, and dimethylsulfoxide (DMSO) promoted the sustainable and selective synthesis of DFF in modest-to-good yields from various carbohydrates, such as fructose, glucose, mannose, galactose, and sucrose .Molecular Structure Analysis
The molecular dynamics simulation of the force field of the ReaxFF molecular reaction was used to comprehensively study the chemical kinetic mechanism of soot formation during pyrolysis of 2,5-dimethylfuran . It was found that pyrolysis of 2,5-dimethylfuran in the initial stage can generate many soot precursors .Chemical Reactions Analysis
Versatile homogeneous and heterogeneous catalysts that convert carbohydrates to 2,5-diformylfuran (DFF) are essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .Physical And Chemical Properties Analysis
2,5-Dimethylfuran has a relatively high volumetric energy density (31.5 MJ/L), which is comparable to that of gasoline . It is also chemically stable and, being insoluble in water, does not absorb moisture from the atmosphere .科学的研究の応用
Sustainable Catalytic Synthesis
Versatile homogeneous and heterogeneous catalysts that convert carbohydrates to 2,5-diformylfuran (DFF) are essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates . This process is crucial for achieving net-zero carbon dioxide (CO2) emissions, decreasing the fossil-fuel dependency of chemical processes, maintaining the current consumption of chemical products, and saving energy resources for the next generation .
Production of High-Value Chemicals
2,5-Diacetylfuran can be used to produce a wide range of value-added chemicals. For instance, it can be used to produce 2,5-diformylfuran (DFF), which has many uses in furan-based polymers (as a monomer), macrocyclic ligands (oxasapphyrins), blue emitting fluorescent materials, and biologically active compounds .
One-Step Synthesis from Monosaccharides
The combination of lanthanum (III) triflate, sulfur, and dimethyl sulfoxide prompted a facile, direct preparation of 2,5-diformylfuran from glucose and fructose . The one-step dehydration/oxidation of fructose afforded 2,5-diformylfuran in an excellent yield with high selectivity .
Large-Scale Production
The one-step synthesis method can be applied in the large-scale production of 2,5-diformylfuran from fructose . This approach represents a straightforward and eco-friendly pathway .
5. Organic Synthesis and Functional Polymer Manufacture 2,5-Diformylfuran (DFF), the aerobic oxidation product of 5-hydroxymethylfurfural (HMF), is a key chemical and can be used in organic synthesis and functional polymer manufacture .
Catalysts for Biomass Valorization
Catalysts converting lignocellulose-derived carbohydrates to 2,5-diformylfuran (DFF) have received increasing attention . These catalysts are crucial for transforming the functional groups and for reorganizing the carbon skeleton of lignocellulosic biomass .
作用機序
Target of Action
The primary targets of 2,5-Diacetylfuran are carbohydrates, specifically monosaccharides such as glucose and fructose . The compound interacts with these carbohydrates to produce high-value chemicals, contributing to the development of sustainable processes .
Mode of Action
2,5-Diacetylfuran interacts with its targets through a series of chemical reactions. It is synthesized from furan and acetic anhydride through a two-step Friedel-Crafts reaction catalyzed by a common acid system under mild conditions . This interaction results in changes in the structure of the carbohydrates, leading to the formation of 2,5-diformylfuran (DFF) .
Biochemical Pathways
The biochemical pathway involved in the action of 2,5-Diacetylfuran is the conversion of carbohydrates to 2,5-diformylfuran (DFF). This process is facilitated by versatile homogeneous and heterogeneous catalysts . The conversion of carbohydrates to DFF is essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates .
Result of Action
The result of 2,5-Diacetylfuran’s action is the production of 2,5-diformylfuran (DFF), a significant platform chemical. DFF has many uses in furan-based polymers (as a monomer), macrocyclic ligands (oxasapphyrins), blue emitting fluorescent materials, and biologically active compounds . In particular, furan-based polymers are considered sustainable replacements of petrochemical-based polymers in the chemical industry .
Safety and Hazards
According to the safety data sheet, 2,5-Dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2), skin sensitization (Category 1), and specific target organ toxicity (single exposure, Category 3) with the target organ being the respiratory system .
将来の方向性
The synthesis of fine chemicals and fuel candidates from renewable biomass-based feedstocks has attracted much attention due to declining fossil resources . Many value-added furan derivatives, such as 5-hydroxymethylfurfural (HMF), 2,5-diformylfuran (DFF), and 2,5-furandicarboxylic acid, have been successfully produced from carbohydrates . Therefore, the future direction of 2,5-Diacetylfuran could be its increased production and use as a sustainable biofuel .
特性
IUPAC Name |
1-(5-acetylfuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJULPPMMCXMWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407546 | |
| Record name | 2,5-Diacetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diacetylfuran | |
CAS RN |
38071-72-6 | |
| Record name | 2,5-Diacetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)
![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)





![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)